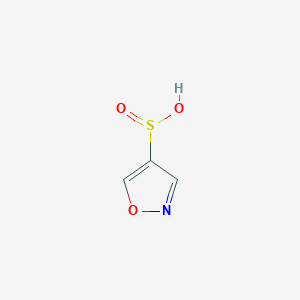
2-(4-Vinylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Vinylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group attached to the phenyl ring, which is further connected to the pyrimidine core. Pyrimidines are significant in various fields due to their structural versatility and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinylphenyl)pyrimidine typically involves the reaction of 4-vinylbenzaldehyde with a suitable pyrimidine precursor. One common method includes the condensation of 4-vinylbenzaldehyde with guanidine or its derivatives under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: 2-(4-Vinylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
- Oxidation of the vinyl group can yield 4-formylphenylpyrimidine or 4-carboxyphenylpyrimidine.
- Reduction can produce 2-(4-Ethylphenyl)pyrimidine.
- Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
科学的研究の応用
2-(4-Vinylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
作用機序
The mechanism of action of 2-(4-Vinylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can influence cellular pathways and biochemical processes, leading to the observed effects.
類似化合物との比較
2-Phenylpyrimidine: Lacks the vinyl group, making it less reactive in certain applications.
4-Vinylpyrimidine: Similar reactivity due to the vinyl group but differs in the position of the vinyl substitution.
2-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a vinyl group, affecting its chemical reactivity and applications.
Uniqueness: 2-(4-Vinylphenyl)pyrimidine is unique due to the presence of both the vinyl group and the pyrimidine ring, which confer distinct reactivity and versatility. The vinyl group allows for further functionalization, while the pyrimidine core provides a stable and biologically active scaffold.
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h2-9H,1H2 |
InChIキー |
GFRUMYGTJKSZCH-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)

![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)





![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)


